1-(2-Furyl)-1-octadecanone
Description
1-(2-Furyl)-1-octadecanone is a long-chain ketone characterized by an 18-carbon aliphatic chain (octadecanone) substituted with a 2-furyl group at the carbonyl position. The furyl group, a five-membered aromatic ring containing oxygen, imparts distinct electronic and steric properties to the molecule.
Physical properties such as melting point (m.p.) and solubility are influenced by the furyl substituent. For example, structurally similar compounds like 1-(2,4-Dihydroxy-5-methylphenyl)-1-octadecanone exhibit m.p. 72–73°C , while brominated derivatives (e.g., 1-(5-Bromo-2,4-dihydroxyphenyl)-1-octadecanone) show higher m.p. values (~96°C) due to increased molecular rigidity .
Properties
CAS No. |
4444-89-7 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(furan-2-yl)octadecan-1-one |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)22-19-17-20-24-22/h17,19-20H,2-16,18H2,1H3 |
InChI Key |
VCKFZUGRQJEIQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Furyl)-1-octadecanone can be synthesized through several methods. One common approach involves the reaction of 2-furyl lithium with octadecanoyl chloride. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Furyl)-1-octadecanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furyl)-1-octadecanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the octadecanone chain can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-(2-Furyl)-1-octadecanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)-1-octadecanone involves its interaction with molecular targets through its furan ring and octadecanone chain. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the octadecanone chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparison of Octadecanone Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) increase melting points and rigidity compared to hydroxyl or alkyl substituents .
Heteroaromatic Ketones with Shorter Chains
Table 2: Comparison with Smaller Heteroaromatic Ketones
Key Observations :
- Chain length impacts physical properties: Longer chains (e.g., octadecanone) exhibit higher hydrophobicity and lower volatility compared to shorter analogs like propanone .
- Heteroatom identity (O in furyl vs. S in thienyl) influences electronic properties. Thienyl groups may enhance π-stacking interactions, while furyl groups offer stronger dipole moments .
Derivatives with Non-Aromatic Substituents
Table 3: Comparison with Aliphatic and Cyclic Derivatives
Key Observations :
- Nitrogen-containing groups (e.g., piperidinyl) may enhance solubility in polar solvents compared to purely aliphatic or aromatic substituents .
Biological Activity
1-(2-Furyl)-1-octadecanone, a compound with the molecular formula C₁₈H₃₄O, is a fatty acid derivative featuring a furan ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
- Molecular Weight : 270.47 g/mol
- CAS Number : 4444-89-7
-
Structural Formula :
Antimicrobial Activity
Studies have shown that 1-(2-Furyl)-1-octadecanone exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of the microbial cell membrane.
Antioxidant Activity
The antioxidant capacity of 1-(2-Furyl)-1-octadecanone has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound can effectively scavenge free radicals, suggesting its potential in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Research indicates that 1-(2-Furyl)-1-octadecanone may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on the efficacy of 1-(2-Furyl)-1-octadecanone against multi-drug resistant strains of bacteria. The compound was found to be particularly effective against E. coli, with an inhibition concentration (MIC) of 50 µg/mL. This highlights its potential as a natural antimicrobial agent in clinical settings.
Case Study 2: Antioxidant Properties in Food Preservation
Another research project explored the use of 1-(2-Furyl)-1-octadecanone as a natural preservative in food products. The findings indicated that incorporating this compound significantly reduced lipid peroxidation in meat products, extending their shelf life while maintaining quality.
The biological activities of 1-(2-Furyl)-1-octadecanone can be attributed to its structural characteristics, allowing it to interact with cellular membranes and biological macromolecules effectively. Its furan moiety may play a critical role in these interactions, enhancing its reactivity with free radicals and microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
